molecular formula C14H18IN B14316042 2-Pentylisoquinolin-2-ium iodide CAS No. 110203-12-8

2-Pentylisoquinolin-2-ium iodide

Cat. No.: B14316042
CAS No.: 110203-12-8
M. Wt: 327.20 g/mol
InChI Key: UWVNZRQFYXMOSH-UHFFFAOYSA-M
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Description

2-Pentylisoquinolin-2-ium iodide: is a quaternary ammonium compound derived from isoquinoline. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. The compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion, which is balanced by an iodide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylisoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with a pentyl halide, such as pentyl iodide. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:

Isoquinoline+Pentyl iodide2-Pentylisoquinolin-2-ium iodide\text{Isoquinoline} + \text{Pentyl iodide} \rightarrow \text{this compound} Isoquinoline+Pentyl iodide→2-Pentylisoquinolin-2-ium iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Pentylisoquinolin-2-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the isoquinolinium ion back to isoquinoline.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium cyanide.

Major Products:

    Oxidation: Isoquinoline N-oxide.

    Reduction: Isoquinoline.

    Substitution: Corresponding isoquinolinium derivatives, such as 2-Pentylisoquinolin-2-ium hydroxide or 2-Pentylisoquinolin-2-ium cyanide.

Scientific Research Applications

2-Pentylisoquinolin-2-ium iodide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds:

    Quinoline: A structural analog with a nitrogen atom in the ring.

    Isoquinoline: The parent compound without the pentyl group.

    2-Methylisoquinolin-2-ium iodide: A similar quaternary ammonium compound with a methyl group instead of a pentyl group.

Uniqueness: 2-Pentylisoquinolin-2-ium iodide is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

110203-12-8

Molecular Formula

C14H18IN

Molecular Weight

327.20 g/mol

IUPAC Name

2-pentylisoquinolin-2-ium;iodide

InChI

InChI=1S/C14H18N.HI/c1-2-3-6-10-15-11-9-13-7-4-5-8-14(13)12-15;/h4-5,7-9,11-12H,2-3,6,10H2,1H3;1H/q+1;/p-1

InChI Key

UWVNZRQFYXMOSH-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-]

Origin of Product

United States

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